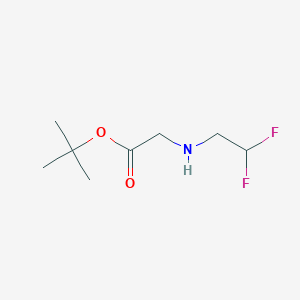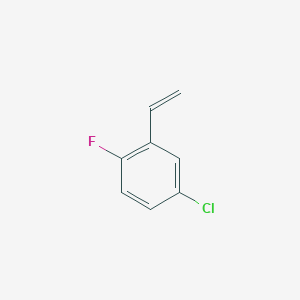![molecular formula C15H24BNO4 B7972286 [3-(1-{[(tert-Butoxy)carbonyl]amino}-2-methylpropan-2-yl)phenyl]boronic acid](/img/structure/B7972286.png)
[3-(1-{[(tert-Butoxy)carbonyl]amino}-2-methylpropan-2-yl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1-{[(tert-Butoxy)carbonyl]amino}-2-methylpropan-2-yl)phenyl]boronic acid is an organic compound with the molecular formula C15H24BNO4. This compound is a boronic acid derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1-{[(tert-Butoxy)carbonyl]amino}-2-methylpropan-2-yl)phenyl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoaniline and tert-butyl 2-methyl-2-(3-bromophenyl)propanoate.
Borylation Reaction: The key step involves the borylation of the aryl bromide using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction is typically carried out in the presence of a base like potassium acetate in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[3-(1-{[(tert-Butoxy)carbonyl]amino}-2-methylpropan-2-yl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles to form various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.
Phenols: Formed via oxidation of the boronic acid group.
Substituted Amines: Formed via nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
[3-(1-{[(tert-Butoxy)carbonyl]amino}-2-methylpropan-2-yl)phenyl]boronic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Medicinal Chemistry: Investigated for its potential use in the development of boron-containing drugs, which can exhibit unique pharmacological properties.
Material Science:
Biological Research: Studied for its interactions with biological molecules and potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Mecanismo De Acción
The mechanism of action of [3-(1-{[(tert-Butoxy)carbonyl]amino}-2-methylpropan-2-yl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group can interact with serine residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the tert-butoxycarbonyl and amino substituents.
4-(tert-Butoxycarbonylamino)phenylboronic Acid: Similar structure but with the amino group directly attached to the phenyl ring.
3-(Aminomethyl)phenylboronic Acid: Lacks the tert-butoxycarbonyl protecting group and has a different substitution pattern.
Uniqueness
[3-(1-{[(tert-Butoxy)carbonyl]amino}-2-methylpropan-2-yl)phenyl]boronic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. The presence of the tert-butoxycarbonyl protecting group enhances its stability and allows for selective deprotection under mild conditions. This compound’s unique structure makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Propiedades
IUPAC Name |
[3-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO4/c1-14(2,3)21-13(18)17-10-15(4,5)11-7-6-8-12(9-11)16(19)20/h6-9,19-20H,10H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXELXJRTJONJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)(C)CNC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Bromo-4-fluorophenyl)methoxy]-1-methyl-1H-pyrazole](/img/structure/B7972226.png)
![2-[2-(4-Bromophenyl)ethyl]oxirane](/img/structure/B7972235.png)




![[4-(3-Fluoro-4-methylphenyl)phenyl]methanamine](/img/structure/B7972269.png)


![(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid;hydrobromide](/img/structure/B7972305.png)

![(2S)-2-[[(2S)-2-azaniumyl-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate](/img/structure/B7972319.png)
